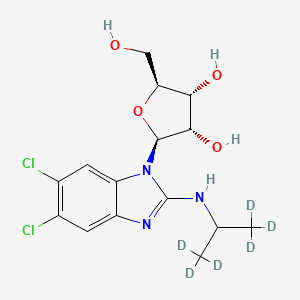

Maribavir-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H19Cl2N3O4 |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3 |

InChI Key |

KJFBVJALEQWJBS-SVBDEVFPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl |

Canonical SMILES |

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Maribavir-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Maribavir and its deuterated analog, Maribavir-d6. The information is intended for researchers, scientists, and professionals involved in drug development and antiviral research.

Chemical Structure

Maribavir is a benzimidazole riboside antiviral drug. Its chemical name is 5,6-Dichloro-N-(1-methylethyl)-1-β-L-ribofuranosyl-1H-benzimidazol-2-amine.[1] The structure consists of a dichlorinated benzimidazole core linked to an L-ribofuranose sugar moiety and an N-isopropylamino group at the 2-position of the benzimidazole ring.

This compound is a stable, deuterium-labeled version of Maribavir, often used as an internal standard in quantitative bioanalytical assays.[2] While the exact position of the deuterium atoms can vary depending on the synthesis, a common isotopologue features deuterium atoms on the N-isopropyl group.

Below are the graphical representations of the chemical structures of Maribavir and a potential this compound isotopologue.

Caption: Chemical structure of Maribavir.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Maribavir-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maribavir-d6 is the deuterated analog of Maribavir, an antiviral drug used to treat post-transplant cytomegalovirus (CMV) infection. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant information on its non-deuterated counterpart, Maribavir. It includes quantitative data, a detailed description of Maribavir's mechanism of action and relevant signaling pathways, and outlines key experimental methodologies for synthesis and analysis.

Physical and Chemical Properties

This compound is a stable, isotopically labeled version of Maribavir, primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and Maribavir.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃D₆Cl₂N₃O₄ | [1] |

| Molecular Weight | 382.27 g/mol | [1] |

| Appearance | Solid | [1] |

| Color | White to off-white | |

| Solubility (in DMSO) | 100 mg/mL (261.60 mM) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |

Table 2: Physical and Chemical Properties of Maribavir

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉Cl₂N₃O₄ | |

| Molecular Weight | 376.23 g/mol | |

| CAS Number | 176161-24-3 | |

| Appearance | Solid | |

| pKa (Strongest Basic) | 6.38 | |

| logP | 2.15 | |

| Water Solubility | 0.72 mg/mL | |

| Aqueous Solubility (37°C) | pH dependent: increases below pH 3, 0.57-1.49 mg/mL at pH >3.9 | |

| Protein Binding | ~98% |

Mechanism of Action and Signaling Pathway

Maribavir is a potent and selective inhibitor of the human cytomegalovirus (CMV) enzyme pUL97, a protein kinase. It acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the pUL97 kinase. This inhibition prevents the phosphorylation of pUL97 substrates, which are crucial for viral DNA replication, encapsidation, and the nuclear egress of viral capsids.

The natural substrates of pUL97 that are affected by Maribavir's inhibitory action include ppUL44, pp65, the large subunit of RNA polymerase II, retinoblastoma protein, lamin A and C, p32, the nuclear egress complex (UL50, UL53), histone deacetylase 1, and eukaryotic elongation factor delta.

Experimental Protocols

Synthesis of Maribavir

While a specific protocol for this compound is not publicly available, the synthesis of Maribavir provides a foundational methodology that could be adapted. The synthesis involves a multi-step chemical reaction process.

Protocol Outline:

-

Benzimidazole Formation: 4,5-Dichloro-1,2-phenylenediamine is reacted with isopropyl isothiocyanate in pyridine. A desulfurizing agent, such as N-cyclohexyl-N′-(2-morpholinoethyl)-carbodiimide methyl-p-toluenesulfonate (morpho-CDI), is used to facilitate the reaction, yielding the benzimidazole intermediate.

-

Glycosylation (Vorbruggen Conditions): The benzimidazole intermediate is coupled with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose. This reaction is carried out under Vorbruggen conditions, utilizing N,O-bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate.

-

Deacetylation: The resulting ribofuranoside is deacetylated using sodium carbonate in a mixture of ethanol and water to yield Maribavir.

To synthesize this compound, a deuterated version of isopropyl isothiocyanate (isopropyl-d6 isothiocyanate) would likely be used in the initial step.

Quantification in Human Plasma via LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of Maribavir and Fostemsavir in human plasma.

Methodology Overview:

-

Internal Standard: Dolutegravir is used as the internal standard. For this compound analysis, Maribavir itself could serve as the internal standard, or vice-versa.

-

Sample Preparation:

-

Protein Precipitation: Acetonitrile is added to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction: A mixture of diethyl ether and dichloromethane (1:1 v/v) is used for extraction.

-

-

Chromatographic Separation:

-

Column: Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and 0.1% formic acid (35:55:10, v/v).

-

Flow Rate: 0.5 mL/min.

-

-

Detection:

-

Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Mode: Multiple reaction monitoring (MRM).

-

Mass Transitions:

-

Maribavir: m/z 377 → 110

-

Fostemsavir: m/z 584 → 105

-

Dolutegravir (IS): m/z 420 → 142

-

-

This method demonstrated a linear concentration range of 15-750 ng/mL for Maribavir.

Conclusion

This compound serves as a crucial tool for the bioanalytical quantification of Maribavir. Its physical and chemical properties are consistent with its intended use as an internal standard. The understanding of Maribavir's mechanism of action, involving the inhibition of the CMV pUL97 protein kinase, provides a basis for its therapeutic application. The outlined synthesis and analytical protocols offer a starting point for researchers working with Maribavir and its deuterated analog. Further studies are warranted to fully characterize the specific pharmacokinetic and metabolic profile of this compound in comparison to Maribavir.

References

Maribavir-d6: An In-Depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Maribavir-d6. While specific stability data for the deuterated analog, this compound, is not extensively available in public literature, this document extrapolates from forced degradation studies conducted on Maribavir. The structural similarities suggest that this compound will follow analogous degradation routes. A potential kinetic isotope effect due to deuteration may influence the rate of degradation but is unlikely to alter the fundamental degradation pathways.

Core Stability Profile

Maribavir is a benzimidazole riboside antiviral agent.[1] Its core structure, consisting of a dichlorinated benzimidazole ring linked to a ribofuranosyl sugar moiety and an isopropylamino group, is susceptible to degradation under various stress conditions. Forced degradation studies are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.

Quantitative Data from Forced Degradation Studies of Maribavir

The following table summarizes the results from a forced degradation study performed on Maribavir, which serves as a surrogate for understanding the stability of this compound.

| Stress Condition | Reagent/Parameters | Duration | % Degradation | Degradation Products (DP) Detected (Retention Time) |

| Acid Hydrolysis | 1 N HCl | 24 Hr. | 14.66% | DP1 – 2.928 min |

| Alkaline Hydrolysis | 1 N NaOH | 24 Hr. | 21.58% | DP1 - 2.924 min, DP2 – 5.218 min |

| Oxidative Degradation | 30% w/v H₂O₂ | 24 Hr. | 7.83% | DP3 – 3.864 min |

| Thermal Degradation | 60°C | 8 Hr. | 1.27% | -- |

| Photodegradation | UV light | 7 days | 4.31% | -- |

Data extrapolated from a study on Maribavir. The retention times are specific to the chromatographic conditions used in the cited study.[2]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Maribavir, which can be adapted for this compound.

Preparation of Stock and Working Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[2]

-

Working Solution (100 µg/mL): Dilute the stock solution with the same solvent to achieve a final concentration of 100 µg/mL for use in the stress studies.[2]

Forced Degradation Procedures

-

Acid Hydrolysis: To 1 mL of the working solution, add 1 mL of 1 N hydrochloric acid. Keep the mixture at room temperature or reflux for a specified period (e.g., 24 hours). After the incubation period, neutralize the solution with an equivalent amount of 1 N sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.[2]

-

Alkaline Hydrolysis: To 1 mL of the working solution, add 1 mL of 1 N sodium hydroxide. Keep the mixture at room temperature or reflux for a specified period (e.g., 24 hours). After incubation, neutralize the solution with an equivalent amount of 1 N hydrochloric acid and dilute with the mobile phase.

-

Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 30% hydrogen peroxide. Store the solution in the dark at room temperature for a specified period (e.g., 24 hours) to prevent photolytic degradation. Dilute with the mobile phase before analysis.

-

Thermal Degradation: Expose the solid drug substance (this compound) to dry heat in a temperature-controlled oven (e.g., 60°C) for a specified duration (e.g., 8 hours). Also, subject a solution of the drug to the same temperature. After exposure, allow the samples to cool to room temperature and then prepare solutions for analysis.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., under a UV lamp in a photostability chamber) for a defined period (e.g., 7 days). A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent drug from its degradation products.

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is typically employed. The exact composition should be optimized to achieve good separation.

-

Detection: A UV detector set at the wavelength of maximum absorbance for Maribavir (around 239 nm) is suitable for quantification.

-

Mass Spectrometry (MS): For the identification and structural elucidation of degradation products, hyphenated techniques like LC-MS/MS are invaluable.

Hypothesized Degradation Pathways

Based on the chemical structure of Maribavir, the following degradation pathways are proposed under hydrolytic and oxidative stress. The deuteration in this compound is typically at positions less susceptible to direct chemical attack in these degradation pathways and is therefore not expected to change the nature of the products.

Hydrolytic Degradation

Under acidic and basic conditions, the N-glycosidic bond between the benzimidazole ring and the ribofuranosyl moiety is a likely point of cleavage. This would lead to the formation of the dichlorinated benzimidazole core and the deuterated ribose sugar. Additionally, the isopropylamino group could also be susceptible to hydrolysis under harsh conditions.

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Oxidative Degradation

The benzimidazole ring and the secondary amine of the isopropylamino group are potential sites for oxidation. Oxidation of the benzimidazole ring could lead to the formation of N-oxides or other oxidized derivatives. The secondary amine could be oxidized to a hydroxylamine or other related species.

Caption: Hypothesized oxidative degradation pathways of this compound.

Experimental Workflow for Stability and Degradation Analysis

The logical flow for a comprehensive stability and degradation study of this compound is outlined below.

References

The Kinetic Isotope Effect in Action: A Technical Guide to the Theoretical Pharmacokinetic Implications of Deuterium-Labeled Maribavir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maribavir is an orally bioavailable benzimidazole riboside antiviral agent approved for the treatment of post-transplant cytomegalovirus (CMV) infection. It is primarily cleared through hepatic metabolism, predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This metabolic pathway presents a strategic opportunity for pharmacokinetic modulation through deuterium labeling. The substitution of hydrogen with its heavier isotope, deuterium, at specific metabolically active sites can slow the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the known pharmacokinetics of Maribavir and explores the theoretical impact of deuterium labeling on its metabolic fate. While no direct experimental data on deuterated Maribavir has been publicly reported, this document outlines the scientific rationale, potential benefits, and the requisite experimental protocols for the evaluation of such a modified compound.

Maribavir: A Snapshot of its Pharmacokinetic Profile

Maribavir is characterized by rapid oral absorption and is extensively metabolized by the liver.[1][3] The parent compound is the pharmacologically active moiety.[3] Understanding its baseline pharmacokinetic parameters is crucial for appreciating the potential effects of deuteration.

Table 1: Pharmacokinetic Parameters of Maribavir (400 mg twice daily)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1 - 3 hours | |

| Area Under the Curve (AUC0-tau) | 128 µg·h/mL | |

| Maximum Concentration (Cmax) | 17.2 µg/mL | |

| Apparent Volume of Distribution (Vd) | 27.3 L | |

| Oral Clearance (CL/F) | 2.85 L/h | |

| Plasma Protein Binding | 98% | |

| Major Metabolite | VP 44469 (inactive) | |

| Primary Metabolic Enzyme | CYP3A4 |

The Rationale for Deuterating Maribavir: A Metabolic Perspective

The primary route of Maribavir metabolism is N-dealkylation by CYP3A4 to form the inactive metabolite VP 44469. This enzymatic process involves the cleavage of a carbon-hydrogen (C-H) bond. The strength of a carbon-deuterium (C-D) bond is greater than that of a C-H bond. Consequently, the enzymatic cleavage of a C-D bond requires more energy and thus proceeds at a slower rate. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially resulting in:

-

Increased plasma exposure (AUC): A slower clearance would lead to higher overall drug concentrations in the body.

-

Prolonged half-life (t1/2): The drug would remain in the system for a longer duration.

-

Reduced peak-to-trough fluctuations: This could lead to a more consistent therapeutic drug concentration.

-

Potential for lower or less frequent dosing: Improved bioavailability and a longer half-life could allow for adjustments in the dosing regimen.

The following diagram illustrates the metabolic pathway of Maribavir and the proposed site for deuterium labeling to attenuate CYP3A4-mediated metabolism.

Caption: Maribavir metabolism and the theoretical impact of deuterium labeling.

Proposed Experimental Protocols for Evaluating Deuterated Maribavir

To ascertain the pharmacokinetic effects of deuterium labeling on Maribavir, a series of in vitro and in vivo studies would be necessary.

In Vitro Metabolic Stability Assessment

-

Objective: To compare the rate of metabolism of Maribavir and its deuterated analog in a controlled environment.

-

Methodology:

-

System: Human liver microsomes or recombinant human CYP3A4 enzymes.

-

Substrates: Maribavir and deuterated Maribavir at various concentrations.

-

Incubation: Incubate substrates with the enzyme system and a NADPH-generating system at 37°C.

-

Sampling: Collect samples at multiple time points.

-

Analysis: Quench the reaction and analyze the remaining parent drug concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.

-

In Vivo Pharmacokinetic Study in Animal Models

-

Objective: To compare the pharmacokinetic profiles of Maribavir and its deuterated analog in a living organism.

-

Methodology:

-

Species: A relevant animal model, such as rats or non-human primates.

-

Dosing: Administer equimolar doses of Maribavir and deuterated Maribavir intravenously (to determine clearance and volume of distribution) and orally (to assess oral bioavailability).

-

Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.

-

Plasma Analysis: Separate plasma and quantify the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters (AUC, Cmax, t1/2, CL, Vd, and oral bioavailability).

-

The logical workflow for such a comparative study is depicted below.

Caption: Workflow for comparing Maribavir and deuterated Maribavir pharmacokinetics.

Data Presentation: A Hypothetical Comparison

The following table illustrates how the quantitative data from the proposed studies would be structured for a clear comparison. The values for the deuterated analog are hypothetical and represent a potential outcome based on the kinetic isotope effect.

Table 2: Hypothetical Comparative Pharmacokinetic Data

| Parameter | Maribavir | Deuterated Maribavir (Hypothetical) | Fold Change |

| In Vitro t1/2 (min) | e.g., 30 | e.g., 60 | 2.0 |

| Oral Bioavailability (%) | e.g., 40 | e.g., 60 | 1.5 |

| AUC0-inf (ng·h/mL) | e.g., 10,000 | e.g., 18,000 | 1.8 |

| Cmax (ng/mL) | e.g., 2,000 | e.g., 2,500 | 1.25 |

| t1/2 (h) | e.g., 4 | e.g., 7 | 1.75 |

| Clearance (L/h/kg) | e.g., 0.5 | e.g., 0.28 | 0.56 |

Conclusion

Deuterium labeling of Maribavir at the site of CYP3A4-mediated metabolism presents a plausible strategy for enhancing its pharmacokinetic profile. While this guide is based on established principles of medicinal chemistry and drug metabolism, the actual effects can only be confirmed through rigorous experimental investigation. The outlined protocols provide a clear roadmap for the preclinical evaluation of a deuterated Maribavir analog. Should such studies yield favorable results, deuterated Maribavir could offer a clinically meaningful improvement in the management of CMV infections in transplant recipients.

References

- 1. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiologically Based Pharmacokinetic Modeling for Maribavir to Inform Dosing in Drug-Drug Interaction Scenarios with CYP3A4 Inducers and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]

Maribavir-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maribavir-d6, a deuterated analog of the antiviral agent Maribavir. The document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed for professionals in the fields of virology, pharmacology, and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for Maribavir and its deuterated form, this compound.

| Property | Maribavir | This compound |

| CAS Number | 176161-24-3[1][2] | Not explicitly available; the CAS for the unlabeled compound is typically used. |

| Molecular Formula | C₁₅H₁₉Cl₂N₃O₄[3][4] | C₁₅H₁₃D₆Cl₂N₃O₄ |

| Molecular Weight | 376.24 g/mol [2] | 382.27 g/mol |

Mechanism of Action

Maribavir is a potent and selective inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase. Its antiviral activity is achieved through competitive inhibition at the ATP binding site of the pUL97 enzyme. This inhibition prevents the phosphorylation of pUL97 substrates, which are crucial for several stages of the viral replication cycle.

The primary downstream effects of pUL97 inhibition by Maribavir include:

-

Inhibition of CMV DNA Replication: By preventing the necessary phosphorylation events, Maribavir disrupts the replication of the viral genome.

-

Inhibition of Viral Encapsidation: The assembly of new viral capsids is impaired.

-

Inhibition of Nuclear Egress: The departure of newly formed viral capsids from the host cell nucleus is blocked.

Importantly, Maribavir's mechanism of action is distinct from that of other anti-CMV drugs that target the viral DNA polymerase. This allows Maribavir to be active against CMV strains that have developed resistance to agents like ganciclovir and foscarnet. However, it is worth noting that because ganciclovir and valganciclovir require initial phosphorylation by pUL97 to become active, co-administration with Maribavir can antagonize their antiviral effects.

References

The Development of Maribavir and the Role of Maribavir-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of Maribavir, a crucial antiviral agent for the treatment of post-transplant cytomegalovirus (CMV) infection. A dedicated section explores the role of its deuterated analog, Maribavir-d6, a critical tool in the analytical and clinical development of the parent compound.

Introduction to Maribavir

Maribavir is an orally bioavailable benzimidazole riboside that has emerged as a significant therapeutic option for transplant recipients with cytomegalovirus (CMV) infections that are refractory or resistant to conventional antiviral therapies.[1][2] CMV is a common and serious complication in immunocompromised individuals, leading to increased morbidity and mortality.[2] Traditional anti-CMV agents, such as ganciclovir, valganciclovir, foscarnet, and cidofovir, are often limited by toxicities and the emergence of drug-resistant viral strains.[2] Maribavir offers a novel mechanism of action, targeting the CMV UL97 protein kinase, which confers activity against strains resistant to DNA polymerase inhibitors.[1]

Discovery and Synthesis of Maribavir

Maribavir was developed to address the unmet need for a safe and effective oral antiviral for CMV infections. The synthesis of Maribavir involves a multi-step chemical process. The core of the synthesis is the reaction of 4,5-Dichloro-1,2-phenylenediamine with isopropyl isothiocyanate to form the benzimidazole intermediate. This intermediate is then coupled with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose under Vorbruggen conditions. The final step involves deacetylation to yield Maribavir.

The Role and Development of this compound

While there is no specific public record detailing the "discovery" of this compound in the same way as a new therapeutic entity, its development is a logical and necessary step in the modern drug development process. This compound is a deuterium-labeled version of Maribavir.

Stable isotope-labeled compounds like this compound are essential tools in pharmaceutical research and development. They are primarily used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug in biological matrices like plasma. The introduction of deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled drug. This allows it to be distinguished by a mass spectrometer while co-eluting with the analyte, compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic studies.

The synthesis of this compound would follow a similar pathway to Maribavir, but would incorporate a deuterated starting material, most likely deuterated isopropyl isothiocyanate, to introduce the six deuterium atoms onto the isopropyl group.

Mechanism of Action

Maribavir's antiviral activity stems from its competitive inhibition of the adenosine triphosphate (ATP) binding site of the human cytomegalovirus (HCMV) pUL97 protein kinase. This inhibition disrupts the phosphorylation of viral and cellular proteins, a critical step in several stages of the viral replication cycle. The key downstream effects of pUL97 inhibition by Maribavir include:

-

Inhibition of Viral DNA Replication: By preventing the necessary phosphorylation events, Maribavir interferes with the synthesis of viral DNA.

-

Impaired Nuclear Egress: The drug also blocks the egress of viral capsids from the nucleus to the cytoplasm by inhibiting the pUL97-dependent phosphorylation of the nuclear lamina component, lamin A/C.

-

Disruption of Encapsidation: The process of packaging the viral DNA into capsids is also hindered.

Importantly, this mechanism is distinct from that of DNA polymerase inhibitors, allowing Maribavir to be active against CMV strains that have developed resistance to those agents.

Pharmacokinetics and Metabolism

Maribavir is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of 1-2 hours and a mean plasma half-life of 3-5 hours. It is highly bound to plasma proteins (approximately 98%). The primary route of elimination is through hepatic metabolism, mainly by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP1A2. The major metabolite, VP44669, is pharmacologically inactive.

Clinical Development and Efficacy

Maribavir has undergone extensive clinical evaluation in Phase II and Phase III trials, primarily in transplant recipients with refractory or resistant CMV infections.

Phase II Clinical Trials

Phase II studies demonstrated the efficacy of Maribavir in clearing CMV viremia. In a study of 120 patients with resistant or refractory CMV, doses of 400 mg, 800 mg, and 1200 mg twice daily resulted in undetectable plasma CMV DNA within six weeks in 70%, 63%, and 67% of patients, respectively. Another Phase II trial comparing Maribavir to valganciclovir showed that a higher percentage of patients on Maribavir achieved undetectable CMV DNA within 3 and 6 weeks.

Phase III Clinical Trial (SOLSTICE)

The pivotal Phase III SOLSTICE trial was an open-label, active-controlled study that randomized 352 transplant recipients with refractory CMV infection (with or without resistance) to receive either Maribavir 400 mg twice daily or an investigator-assigned therapy (IAT) for 8 weeks.

The primary endpoint, confirmed CMV viremia clearance at the end of week 8, was met by 55.7% of patients in the Maribavir group compared to 23.9% in the IAT group. The key secondary endpoint of CMV viremia clearance and symptom control at week 8, maintained through week 16, was achieved by 18.7% of patients in the Maribavir group versus 10.3% in the IAT group.

Safety and Tolerability

The most common adverse events associated with Maribavir are dysgeusia (taste disturbance), nausea, vomiting, and diarrhea. Importantly, Maribavir was associated with lower rates of neutropenia compared to valganciclovir/ganciclovir and acute kidney injury compared to foscarnet.

Drug Resistance

Resistance to Maribavir is associated with mutations in the UL97 gene. The most common resistance-associated mutations that have been observed are T409M, H411Y, and C480F.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Maribavir

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | 1-2 hours | |

| Plasma Half-life | 3-5 hours | |

| Plasma Protein Binding | ~98% | |

| Primary Metabolizing Enzyme | CYP3A4 |

Table 2: Efficacy of Maribavir in Phase II Clinical Trial

| Maribavir Dose (twice daily) | Patients with Undetectable CMV DNA at Week 6 (%) | Reference |

| 400 mg | 70% | |

| 800 mg | 63% | |

| 1200 mg | 67% |

Table 3: Efficacy of Maribavir in Phase III SOLSTICE Trial

| Endpoint | Maribavir Group | Investigator-Assigned Therapy (IAT) Group | Reference |

| CMV Viremia Clearance at Week 8 | 55.7% | 23.9% | |

| CMV Viremia Clearance and Symptom Control at Week 8, Maintained Through Week 16 | 18.7% | 10.3% |

Experimental Protocols

General Synthesis of Maribavir

A detailed synthesis of Maribavir has been described. The key steps are:

-

Reaction of 4,5-Dichloro-1,2-phenylenediamine with isopropyl isothiocyanate in pyridine in the presence of a desulfurizing agent to generate the benzimidazole intermediate.

-

Coupling of the benzimidazole intermediate with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose using N,O-bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate.

-

Deacetylation using sodium carbonate in ethanol/water to yield Maribavir.

Representative Bioanalytical Method for Maribavir Quantification using LC-MS/MS

This protocol is representative of how this compound would be used as an internal standard.

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 25 µL of an internal standard working solution (e.g., this compound in methanol).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography (HPLC) system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of the transitions for Maribavir and this compound.

-

Visualizations

Caption: Mechanism of action of Maribavir via inhibition of CMV pUL97 kinase.

Caption: Workflow for a pharmacokinetic study of Maribavir using this compound.

Caption: Simplified workflow for the chemical synthesis of Maribavir.

References

Maribavir-d6: A Technical Guide to Suppliers, Purity, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Maribavir-d6, a deuterated analog of the antiviral drug Maribavir. This document is intended for researchers, scientists, and professionals in drug development, offering critical information on suppliers, purity standards, and the analytical methodologies required for its quality control.

This compound Supplier and Purity Overview

This compound is available from several specialized chemical suppliers. The purity of these compounds is a critical parameter for research and development applications. Below is a summary of publicly available information from prominent suppliers. It is important to note that for detailed batch-specific data, obtaining a Certificate of Analysis (CoA) directly from the supplier is essential.

| Supplier | Stated Purity | Other Forms Available |

| MedchemExpress | >99%[1] | Maribavir, this compound TFA[2] |

| InvivoChem | Not specified | This compound TFA[3] |

| Sinco Pharmachem Inc. | Not specified | Not specified[4] |

Experimental Protocols for Quality Control

The quality control of this compound involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment. While specific protocols for this compound are not always publicly disclosed by suppliers, the methodologies are based on established principles for the analysis of active pharmaceutical ingredients (APIs) and deuterated compounds. The following are detailed experimental protocols that are likely to be employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound and detecting any non-deuterated Maribavir or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable for this type of analysis.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient profile would be optimized to achieve separation of this compound from potential impurities.

-

Detection: UV detection at a wavelength where Maribavir exhibits maximum absorbance.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and injected into the HPLC system.

-

Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

Mass Spectrometry is a critical tool for confirming the molecular weight of this compound, thus verifying its identity and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Methodology:

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) or a standalone mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

-

Analysis:

-

Molecular Ion Peak: The mass spectrum should display a prominent molecular ion peak corresponding to the mass of this compound.

-

Isotopic Distribution: The isotopic pattern of the molecular ion peak is analyzed to confirm the number of deuterium atoms incorporated and to assess the isotopic enrichment. The relative abundance of the M+1, M+2, etc., peaks will differ from that of the non-deuterated Maribavir.

-

-

Data Interpretation: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound and can be used to confirm the positions of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Analyses:

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show the absence or significant reduction of signals at the positions where deuterium atoms have been incorporated, as deuterium is not detected in ¹H NMR.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can show changes in the chemical shifts and splitting patterns of carbons attached to deuterium atoms.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

-

Quality Control Workflow for Deuterated APIs

The following diagram illustrates a typical quality control workflow for a deuterated active pharmaceutical ingredient like this compound, from raw material to final product release.

Caption: Quality Control Workflow for this compound Production.

This comprehensive approach to quality control ensures that this compound meets the stringent requirements for identity, purity, and isotopic enrichment necessary for its use in research and drug development. For any specific application, it is imperative to consult the supplier's technical documentation and Certificate of Analysis.

References

An In-depth Technical Guide on the Preliminary In Vitro Studies of Maribavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maribavir is an orally bioavailable benzimidazole riboside antiviral drug approved for the treatment of post-transplant cytomegalovirus (CMV) infection.[1][2][3] It possesses a unique mechanism of action, targeting the CMV-encoded UL97 protein kinase, which is distinct from the viral DNA polymerase targeted by other anti-CMV agents like ganciclovir and foscarnet.[1][4] This technical guide provides a comprehensive overview of the preliminary in vitro studies that have elucidated the antiviral activity, mechanism of action, resistance profile, and potential drug interactions of Maribavir.

Antiviral Activity

In vitro studies have consistently demonstrated Maribavir's potent and selective activity against human cytomegalovirus (CMV).

Table 1: In Vitro Anti-CMV Activity of Maribavir and Comparator Drugs

| Compound | EC50 (µM) | Antiviral Spectrum | Reference |

| Maribavir | 0.03 - 5 | CMV, Epstein-Barr virus | |

| Ganciclovir | 6 | CMV, HSV-1, HSV-2, VZV, HHV-6 | |

| Foscarnet | 32 - 58 | CMV, HSV-1, HSV-2, VZV, HHV-6, HHV-8 | |

| Cidofovir | 0.22 - 0.51 | CMV, HSV-1, HSV-2, VZV, HHV-6 |

EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%.

Maribavir has shown activity against CMV strains that are resistant to ganciclovir, cidofovir, and foscarnet. Conversely, Maribavir-resistant strains generally remain susceptible to these other antiviral agents. In vitro studies have also shown that Maribavir has activity against various CMV glycoprotein B (gB) genotypes.

Mechanism of Action

Maribavir's primary mechanism of action is the competitive inhibition of the protein kinase activity of the human CMV enzyme pUL97. This inhibition prevents the phosphorylation of several viral and host cell proteins that are crucial for viral replication and maturation.

Key downstream effects of pUL97 inhibition by Maribavir include:

-

Inhibition of CMV DNA replication: Maribavir prevents the phosphorylation of proteins, such as UL44, which are essential for viral DNA synthesis.

-

Impaired viral encapsidation: The process of packaging the viral genome into capsids is disrupted.

-

Inhibition of nuclear egress: Maribavir blocks the phosphorylation of nuclear lamins, which is a necessary step for the exit of newly formed viral capsids from the nucleus of the host cell.

References

- 1. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maribavir: Mechanism of action, clinical, and translational science | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]

Methodological & Application

Application Note: Quantification of Maribavir in Human Plasma using Maribavir-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Maribavir in human plasma. The method utilizes Maribavir-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid isocratic elution, allowing for a total run time of 5 minutes. Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Maribavir in clinical and research settings.

Introduction

Maribavir is an orally bioavailable benzimidazole riboside antiviral drug that inhibits the pUL97 protein kinase of human cytomegalovirus (CMV).[1][2] This inhibition disrupts viral DNA replication, encapsidation, and nuclear egress, making Maribavir an effective treatment for post-transplant CMV infection/disease that is refractory to other antiviral therapies.[2][3] Accurate and reliable quantification of Maribavir in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.

This application note provides a detailed protocol for the quantification of Maribavir in human plasma using this compound as the internal standard. The method is based on a previously validated assay for Maribavir and has been adapted to incorporate the use of a deuterated internal standard.[4]

Experimental

Materials and Reagents

-

Maribavir reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Diethyl ether (analytical grade)

-

Dichloromethane (analytical grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., Phenomenex C18 Luna, 4.6 mm × 100 mm, 5 µm)

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Maribavir and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Maribavir by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard spiking solution.

-

Protein Precipitation: Add 200 µL of acetonitrile to each sample. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 5,000 rpm for 5 minutes.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to mix.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Phenomenex C18 Luna (4.6 mm × 100 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:0.1% Formic Acid (35:55:10, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions for Maribavir and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Maribavir | 377.1 | 110.1 |

| This compound | 383.1 | 110.1 |

Note: The precursor ion for this compound is inferred based on the addition of 6 daltons to the mass of Maribavir. The product ion is assumed to be the same as the unlabeled compound, which is a common characteristic when deuterium labeling is on a stable part of the molecule.

Results and Discussion

The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Maribavir in human plasma. The use of this compound as an internal standard ensures the reliability of the results by correcting for variations during sample processing and analysis.

Linearity, Precision, and Accuracy

Based on a similar validated method, the expected performance of this assay is as follows:

Table 2: Summary of Expected Method Performance

| Parameter | Expected Result |

| Linearity Range | 15 - 750 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Data adapted from a validated method for Maribavir using a different internal standard.

Recovery

The two-step extraction procedure, combining protein precipitation and liquid-liquid extraction, is expected to yield high and consistent recovery for both Maribavir and this compound. Expected recovery is in the range of 95-105%.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Maribavir.

Maribavir Mechanism of Action

Caption: Signaling pathway of Maribavir's mechanism of action.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Maribavir in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for use in research and clinical settings for pharmacokinetic studies and therapeutic drug monitoring of Maribavir.

References

Application Note: Quantitative Analysis of Maribavir in Human Plasma using a Validated LC-MS/MS Method with Maribavir-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maribavir in human plasma. The assay utilizes Maribavir-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. The described protocol involves a straightforward protein precipitation extraction procedure followed by rapid and selective analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Maribavir concentrations in a biological matrix.

Introduction

Maribavir is an orally bioavailable benzimidazole riboside that acts as a potent and selective inhibitor of the UL97 protein kinase of human cytomegalovirus (CMV). It is indicated for the treatment of post-transplant CMV infection/disease that is refractory to other antiviral therapies. Accurate quantification of Maribavir in plasma is crucial for pharmacokinetic assessments and for optimizing patient dosing regimens. The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis as it closely mimics the analyte throughout the analytical process, compensating for variability in sample preparation and instrument response.[1][2] This document provides a detailed protocol for the quantification of Maribavir in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Maribavir analytical standard

-

This compound (internal standard)[3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Diethyl ether (analytical grade)

-

Dichloromethane (analytical grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

Chromatographic Conditions

The chromatographic separation was achieved using a C18 analytical column with the following parameters:

| Parameter | Value |

| Column | Phenomenex C18 Luna (4.6 mm x 100 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile:Methanol:0.1% Formic Acid in Water (35:55:10, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 5 minutes |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM). The optimized MRM transitions and parameters are listed below:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Maribavir | 377.1 | 110.0 | 200 | Optimized |

| This compound | 383.1 | 110.0 | 200 | Optimized |

Note: Collision energy should be optimized for the specific instrument used.

Experimental Protocol

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Maribavir and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Maribavir stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane.

-

Vortex for 2 minutes and then centrifuge at 5,000 rpm for 5 minutes.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Below is a graphical representation of the experimental workflow:

Caption: Experimental workflow for the quantification of Maribavir in human plasma.

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 5 to 1000 ng/mL in human plasma. A typical regression analysis of the calibration curve yielded a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio of >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 15 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 150 | < 10% | ± 10% | < 10% | ± 10% |

| High | 750 | < 10% | ± 10% | < 10% | ± 10% |

The precision (%CV) and accuracy (%Bias) values were all within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.

Selectivity and Matrix Effect

The method was found to be highly selective, with no significant interfering peaks observed at the retention times of Maribavir and this compound in blank plasma samples. The use of a deuterated internal standard effectively compensated for any potential matrix effects, ensuring reliable quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Maribavir in human plasma. The use of this compound as an internal standard, coupled with a simple and efficient sample preparation procedure, makes this method well-suited for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for Maribavir-d6 in Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maribavir-d6, a deuterated analog of the antiviral drug Maribavir, in pharmacokinetic (PK) and pharmacodynamic (PD) research. This document includes detailed experimental protocols for the quantification of Maribavir in biological matrices using this compound as an internal standard, alongside a summary of Maribavir's PK and PD properties.

Introduction to Maribavir and the Role of this compound

Maribavir is an orally bioavailable benzimidazole riboside that acts as a potent and selective inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase.[1] This enzyme is crucial for viral DNA replication, encapsidation, and nuclear egress.[2] By inhibiting pUL97, Maribavir effectively halts the CMV replication cycle. It is indicated for the treatment of post-transplant CMV infection/disease that is refractory to conventional antiviral therapies.

In pharmacokinetic studies, accurate quantification of drug concentrations in biological fluids is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is chemically identical to Maribavir, but with six hydrogen atoms replaced by deuterium. This mass difference allows it to be distinguished by the mass spectrometer while ensuring it behaves identically to Maribavir during sample preparation and chromatographic separation, thereby correcting for variability and matrix effects.

Pharmacokinetic Profile of Maribavir

Maribavir exhibits predictable pharmacokinetic properties, as summarized in the table below.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1-3 hours | [1] |

| Area Under the Curve (AUC) | 128 µg·hr/mL | [1] |

| Maximum Concentration (Cmax) | 17.2 µg/mL | [1] |

| Volume of Distribution (Vd) | 27.3 L | |

| Plasma Protein Binding | ~98% | |

| Metabolism | Primarily by CYP3A4, minorly by CYP1A2 | |

| Elimination Half-life | 4.32 hours | |

| Oral Clearance | 2.85 L/h |

Pharmacodynamic Profile of Maribavir

The primary pharmacodynamic effect of Maribavir is the inhibition of CMV replication. Its mechanism of action is distinct from other anti-CMV drugs that target DNA polymerase, making it effective against resistant strains.

Key Pharmacodynamic Properties:

-

Mechanism of Action: Competitive inhibition of the ATP binding site of the CMV pUL97 protein kinase.

-

Antiviral Activity: Prevents phosphorylation of viral and cellular substrates by pUL97, which is essential for viral DNA replication and maturation.

-

Drug Interactions: Co-administration with ganciclovir or valganciclovir is not recommended as their activation is dependent on pUL97 kinase.

Experimental Protocols

Protocol 1: Quantification of Maribavir in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a validated method for the determination of Maribavir concentrations in human plasma for pharmacokinetic analysis.

1. Materials and Reagents:

-

Maribavir reference standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Diethyl ether (HPLC grade)

-

Dichloromethane (HPLC grade)

2. Preparation of Stock and Working Solutions:

-

Maribavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Maribavir in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Maribavir Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 Å, 5 µm, 4.6 x 100 mm).

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and 0.1% formic acid in water (e.g., 35:55:10, v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

5. Mass Spectrometry Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Maribavir | 377.1 | 110.1 |

| This compound | 383.1 | To be determined empirically, likely 110.1 or 116.1 |

Note: The precursor ion for this compound is calculated by adding the mass of six deuterium atoms to the mass of Maribavir. The product ion should be determined by direct infusion of the this compound standard into the mass spectrometer to identify the most stable and abundant fragment ion.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Maribavir to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve.

-

Determine the concentration of Maribavir in the QC and unknown samples from the calibration curve.

Visualizations

Caption: Workflow for pharmacokinetic analysis of Maribavir.

Caption: Mechanism of action of Maribavir.

References

Application of Maribavir-d6 in Viral Replication Assays: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Maribavir-d6 in the context of viral replication assays, primarily focusing on its role as an internal standard for the accurate quantification of Maribavir in experimental samples.

Introduction

Maribavir is a potent and selective inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase.[1][2][3][4] This inhibition disrupts viral DNA replication, encapsidation, and the egress of viral capsids from the nucleus of infected cells.[1] Maribavir is effective against CMV strains that are resistant to other antiviral drugs targeting the viral DNA polymerase, such as ganciclovir, foscarnet, and cidofovir. In the development and evaluation of antiviral compounds like Maribavir, accurate quantification of the drug concentration in in vitro and in vivo systems is critical. This compound, a stable isotope-labeled version of Maribavir, is an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in these measurements.

Mechanism of Action of Maribavir

Maribavir competitively inhibits the ATP binding site of the CMV pUL97 protein kinase. This action prevents the phosphorylation of both viral and host cell proteins that are crucial for the later stages of viral replication. Unlike DNA polymerase inhibitors, Maribavir's unique mechanism of action makes it a valuable therapeutic option for refractory or resistant CMV infections. However, it is important to note that Maribavir can antagonize the activity of ganciclovir and valganciclovir, as these drugs require phosphorylation by pUL97 for their activation.

Quantitative Data Summary

The antiviral activity of Maribavir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The following table summarizes reported EC50 values for Maribavir against various CMV strains in different cell lines.

| CMV Strain | Assay Type | Cell Line | EC50 (µM) | Reference |

| AD169 | Plaque Reduction | MRC-5 lung fibroblasts | 0.5 | |

| AD169 | Plaque Reduction | Foreskin fibroblasts | 19 ± 19 | |

| AD169 | Yield Reduction | Human Foreskin Fibroblasts (HFF) | 13.3 | |

| AD169 | Yield Reduction | Human Embryonic Lung (HEL) cells | 0.14 | |

| Toledo | Not Specified | Not Specified | 2.1 | |

| Ganciclovir-resistant isolates | Not Specified | Not Specified | Not Specified | |

| 10 Clinical Isolates | DNA Hybridization | Not Specified | 0.1 (median, range 0.03-0.13) | |

| 10 Clinical Isolates | Plaque Reduction | Not Specified | 0.28 (median, range 0.12-0.56) | |

| Resistant CMV Variants | Not Specified | Not Specified | 0.06 - 0.32 |

Experimental Protocols

Plaque Reduction Assay (PRA)

The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.

Methodology:

-

Cell Plating: Seed human fibroblast cells (e.g., MRC-5 or HFF) in 24-well plates to form a confluent monolayer overnight.

-

Virus Inoculation: Aspirate the culture medium and inoculate the cells with a CMV suspension (approximately 40-80 plaque-forming units per well) in the presence of serial dilutions of Maribavir.

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.

-

Overlay: Carefully remove the virus inoculum and overlay the cell monolayer with a medium containing 0.4% agarose and the corresponding concentrations of Maribavir.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until plaques are visible.

-

Fixing and Staining: Fix the cells with 10% formalin, followed by staining with 0.8% crystal violet.

-

Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of Maribavir that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay measures the quantity of new infectious virus particles produced in the presence of an antiviral agent.

Methodology:

-

Infection: Infect confluent monolayers of susceptible cells with CMV at a high multiplicity of infection (MOI) in the presence of various concentrations of Maribavir.

-

Incubation: Allow a single cycle of viral replication to occur (typically 48-72 hours).

-

Virus Harvest: Harvest the cell culture supernatant or cell lysates containing the progeny virus.

-

Titration: Determine the titer of the harvested virus by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

EC90/EC99 Calculation: The effective concentration that reduces the virus yield by 90% (EC90) or 99% (EC99) is calculated by comparing the virus titers from treated and untreated cultures.

Quantification of Maribavir using this compound and LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of Maribavir in samples from viral replication assays (e.g., cell culture supernatant or lysate).

Methodology:

-

Sample Preparation:

-

To 50 µL of the sample (cell culture supernatant or lysate), add 200 µL of acetonitrile containing a known concentration of this compound as the internal standard.

-

Vortex the mixture for 5 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the clear supernatant for analysis.

-

-

LC-MS/MS Conditions (adapted from plasma analysis methods):

-

LC System: High-performance liquid chromatography (HPLC) system.

-

Column: Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic mixture of acetonitrile, methanol, and 0.1% formic acid (e.g., 35:55:10, v/v).

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

Maribavir transition: m/z 377 → 110.

-

This compound transition: m/z 383 → 116 (predicted, based on a +6 Da shift).

-

-

-

Quantification:

-

A calibration curve is generated by analyzing samples with known concentrations of Maribavir and a fixed concentration of this compound.

-

The concentration of Maribavir in the unknown samples is determined by comparing the peak area ratio of Maribavir to this compound against the calibration curve.

-

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based quantification is essential for obtaining reliable and reproducible data in studies of Maribavir's antiviral activity. The protocols outlined above provide a framework for researchers to accurately assess the efficacy of Maribavir in viral replication assays, contributing to a better understanding of its therapeutic potential.

References

- 1. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Maribavir Pharmacokinetics and the Effects of Multiple-Dose Maribavir on Cytochrome P450 (CYP) 1A2, CYP 2C9, CYP 2C19, CYP 2D6, CYP 3A, N-Acetyltransferase-2, and Xanthine Oxidase Activities in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Cell-based Assay Development Using Maribavir and Maribavir-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maribavir is a potent and selective antiviral agent against human cytomegalovirus (CMV), a member of the Herpesviridae family that can cause severe disease in immunocompromised individuals.[1][2][3] Unlike many standard anti-CMV therapies that target the viral DNA polymerase, Maribavir employs a novel mechanism of action by inhibiting the CMV UL97 protein kinase.[1][2] This kinase is crucial for several stages of the viral replication cycle, including viral DNA synthesis, encapsidation, and the egress of newly formed viral capsids from the nucleus of the host cell. By competitively inhibiting the ATP-binding site of the UL97 kinase, Maribavir effectively halts these processes.

These application notes provide detailed protocols for the development of cell-based assays to evaluate the antiviral activity of Maribavir against CMV. Furthermore, they describe a method for the quantification of intracellular Maribavir concentrations using Maribavir-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This allows for the correlation of antiviral efficacy with intracellular drug exposure, a critical aspect of preclinical drug development.

Signaling Pathway of Maribavir's Action

Caption: Mechanism of action of Maribavir in inhibiting CMV replication.

Experimental Protocols

Plaque Reduction Assay (PRA) for Determining Antiviral Efficacy

This assay is a functional test that measures the ability of a compound to inhibit the cytopathic effect of a virus, quantified by the reduction in the number of plaques formed in a cell monolayer.

Materials:

-

Human foreskin fibroblasts (HFF) or other permissive cell lines

-

Eagle's Minimum Essential Medium (MEM) with 10% fetal bovine serum (FBS)

-

CMV strain (e.g., AD169)

-

Maribavir

-

This compound (for analytical studies)

-

Trypsin-EDTA

-

Overlay medium (e.g., 0.5% methylcellulose or agarose in MEM with 2% FBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 24-well cell culture plates

Protocol:

-

Cell Seeding: Seed HFF cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Preparation: Prepare serial dilutions of Maribavir in MEM with 2% FBS. A typical concentration range to test would be 0.01 µM to 10 µM.

-

Virus Inoculation: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of CMV calculated to produce 50-100 plaques per well.

-

Drug Treatment: After a 90-minute adsorption period, remove the virus inoculum and add the prepared Maribavir dilutions to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.

-

Staining and Plaque Counting: Aspirate the overlay medium, fix the cells with 10% formalin, and stain with crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of Maribavir that reduces the number of plaques by 50% compared to the virus control.

Quantitative PCR (qPCR) for Viral Load Determination

This method quantifies the amount of viral DNA in infected cell cultures, providing a measure of viral replication.

Materials:

-

Infected cell culture supernatant or cell lysates

-

DNA extraction kit

-

Primers and probe specific for a conserved region of the CMV genome (e.g., UL55 gene encoding glycoprotein B)

-

qPCR master mix

-

qPCR instrument

Protocol:

-

Sample Collection: At various time points post-infection and treatment with Maribavir, collect the cell culture supernatant or lyse the cells to harvest viral DNA.

-

DNA Extraction: Extract viral DNA from the collected samples using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, CMV-specific primers and probe, and the extracted DNA.

-

qPCR Amplification: Perform the qPCR amplification using a real-time PCR instrument. The cycling conditions will depend on the specific primers and master mix used.

-

Data Analysis: Generate a standard curve using a plasmid containing the target CMV gene sequence of known copy number. Quantify the viral DNA in the samples by comparing their amplification data to the standard curve. The results are typically expressed as viral genome copies/mL.

Intracellular Maribavir Quantification by LC-MS/MS

This protocol describes the quantification of Maribavir within the host cells, using this compound as an internal standard for accurate measurement.

Materials:

-

CMV-infected and Maribavir-treated cells

-

This compound solution (as internal standard)

-

Methanol

-

Acetonitrile

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-